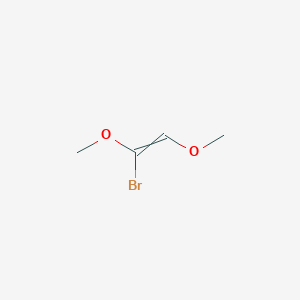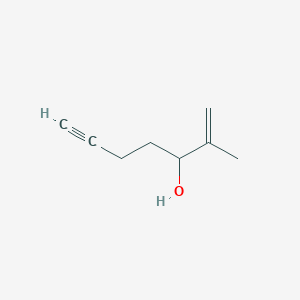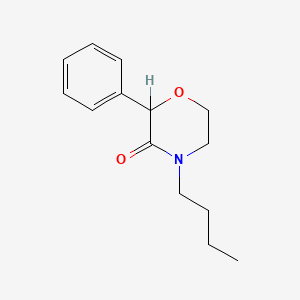
4-Butyl-2-phenyl-3-morpholinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-2-phenyl-3-morpholinone is an organic compound that belongs to the class of morpholinones It is characterized by a morpholine ring substituted with a butyl group at the 4-position and a phenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-phenyl-3-morpholinone typically involves the reaction of morpholine with butyl bromide and phenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The general steps are as follows:
Formation of the Grignard Reagent: Phenyl magnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Nucleophilic Substitution: Morpholine is reacted with butyl bromide to form 4-butylmorpholine.
Addition Reaction: The Grignard reagent (phenyl magnesium bromide) is then added to 4-butylmorpholine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction conditions and reduces the risk of side reactions.
化学反応の分析
Types of Reactions: 4-Butyl-2-phenyl-3-morpholinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butyl or phenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholinones.
科学的研究の応用
4-Butyl-2-phenyl-3-morpholinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Butyl-2-phenyl-3-morpholinone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its function and leading to antimicrobial effects.
類似化合物との比較
4-Butyl-2-phenylmorpholine: Lacks the ketone group, resulting in different chemical properties.
2-Phenyl-3-morpholinone: Lacks the butyl group, affecting its reactivity and applications.
4-Butyl-3-morpholinone: Lacks the phenyl group, altering its biological activity.
Uniqueness: 4-Butyl-2-phenyl-3-morpholinone is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
73816-71-4 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC名 |
4-butyl-2-phenylmorpholin-3-one |
InChI |
InChI=1S/C14H19NO2/c1-2-3-9-15-10-11-17-13(14(15)16)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
InChIキー |
USRSZUNVXVRVKB-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCOC(C1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



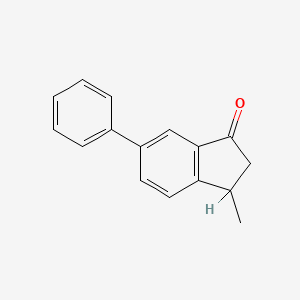

![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
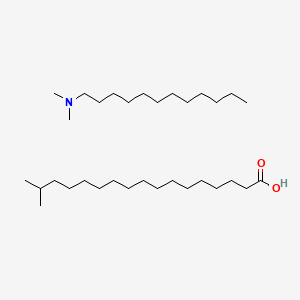
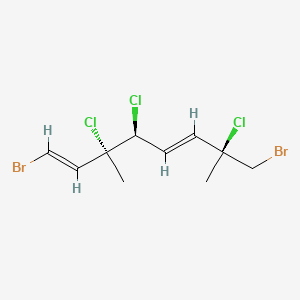
![Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14457584.png)
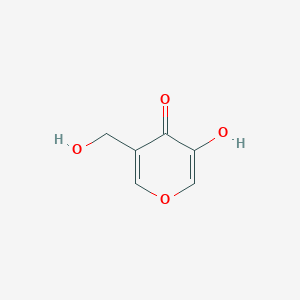

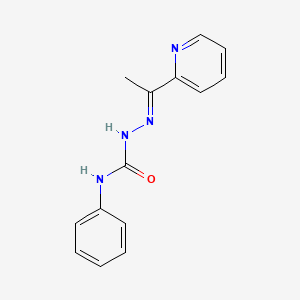
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14457612.png)

